molecular formula C15H19BrO3 B037543 Ethyl 7-(4-bromophenyl)-7-oxoheptanoate CAS No. 122115-53-1

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Cat. No.: B037543
CAS No.: 122115-53-1
M. Wt: 327.21 g/mol
InChI Key: DDKXIHMPQREOJS-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a heptanoate chain with a keto group at the seventh position

Scientific Research Applications

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

As with any chemical compound, handling “Ethyl 7-(4-bromophenyl)-7-oxoheptanoate” would require appropriate safety measures. The presence of the bromine atom suggests that it could be hazardous if ingested or inhaled .

Future Directions

The potential biological activity of brominated organic compounds suggests that “Ethyl 7-(4-bromophenyl)-7-oxoheptanoate” could be of interest in medicinal chemistry or related fields . Further studies would be needed to explore this potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-bromophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-(4-bromophenyl)-7-oxoheptanoic acid+ethanolacid catalystEthyl 7-(4-bromophenyl)-7-oxoheptanoate+water\text{7-(4-bromophenyl)-7-oxoheptanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-(4-bromophenyl)-7-oxoheptanoic acid+ethanolacid catalyst​Ethyl 7-(4-bromophenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-(4-bromophenyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(4-bromophenyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate
  • Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
  • Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

Uniqueness

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms such as chlorine or fluorine.

Properties

IUPAC Name

ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKXIHMPQREOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645509
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-53-1
Record name Ethyl 4-bromo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-bromophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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